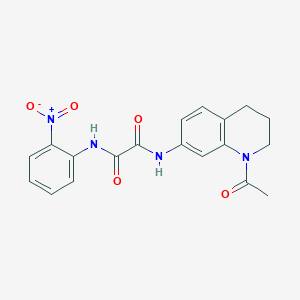
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide is a derivative of piperazine that has been found to exhibit various biological properties such as antifungal, anticancer, and antiviral activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of N,N-dimethylpiperazine and 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学研究应用
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its biological activities, including antifungal, anticancer, and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity may be due to the inhibition of fungal cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
N,N-dimethylpiperazine: A related compound with similar structural features but different biological activities.
2-methylbenzenesulfonamide: Shares the sulfonamide group but lacks the piperazine moiety.
Uniqueness
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide is unique due to its combination of the piperazine and sulfonamide groups, which confer distinct biological properties. This combination allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry.
属性
IUPAC Name |
N,N-dimethyl-4-(2-methylphenyl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-12-6-4-5-7-13(12)15-8-10-16(11-9-15)19(17,18)14(2)3/h4-7H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZBPWDEJHOGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)


![N-allyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2386438.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)



![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)



